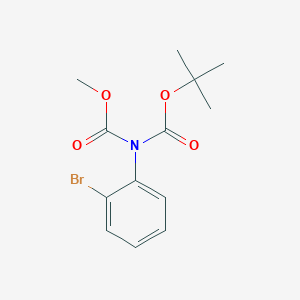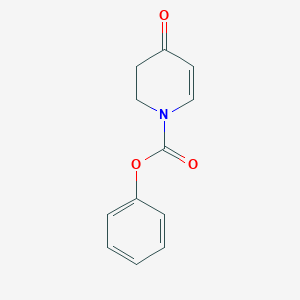
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone, also known as DMDD, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMDD is a heterocyclic imidazolidine derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.
作用机制
The mechanism of action of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell proliferation, survival, and apoptosis. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to activate the p53 pathway, which is a key regulator of cell cycle progression and apoptosis. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to inhibit the NF-κB pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have various biochemical and physiological effects on the body. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in inflammation and immune response. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to enhance the expression of anti-inflammatory cytokines, which promote tissue repair and regeneration. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to have a protective effect on the liver, kidneys, and other organs.
实验室实验的优点和局限性
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has several advantages as a research compound. It is stable, easy to synthesize, and has low toxicity. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has also been found to have good solubility in various solvents, which makes it easy to use in lab experiments. However, 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has some limitations as a research compound. It is relatively new, and its mechanism of action is not fully understood. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is also expensive, which may limit its use in some research studies.
未来方向
There are several future directions for research on 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone. One potential direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone to optimize its use in clinical settings. Additionally, further research is needed to elucidate the mechanism of action of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone and to identify its molecular targets.
合成方法
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone can be synthesized using a simple and efficient method that involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea and allyl isothiocyanate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product in high yield and purity.
科学研究应用
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most significant applications of 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone is in the field of cancer research, where it has shown promising results as an anti-cancer agent. 3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone has been found to induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy.
属性
产品名称 |
3-Allyl-5-(3,4-dimethoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C15H16N2O3S |
分子量 |
304.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H16N2O3S/c1-4-7-17-14(18)11(16-15(17)21)8-10-5-6-12(19-2)13(9-10)20-3/h4-6,8-9H,1,7H2,2-3H3,(H,16,21)/b11-8- |
InChI 键 |
CVRRBRAONICUDP-FLIBITNWSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)CC=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)


![3-Methoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303352.png)


![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)

![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)


